molecular formula C10H12N2O2S B1437946 2-Thiomorpholinonicotinic acid CAS No. 1042803-37-1

2-Thiomorpholinonicotinic acid

Cat. No.: B1437946
CAS No.: 1042803-37-1
M. Wt: 224.28 g/mol
InChI Key: PTDQPXGIOUXMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiomorpholinonicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications. Its molecular formula is C10H12N2O2S, and it has a molecular weight of 224.28 g/mol .

Preparation Methods

The synthesis of 2-Thiomorpholinonicotinic acid typically involves the reaction of nicotinic acid derivatives with thiomorpholine under specific conditions. One common synthetic route includes the condensation of nicotinic acid with thiomorpholine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Thiomorpholinonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Thiomorpholinonicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

    Medicine: Research has indicated its potential use in developing therapeutic agents for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Thiomorpholinonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Thiomorpholinonicotinic acid can be compared with other similar compounds such as:

    Thiazolidine derivatives: These compounds also contain sulfur and nitrogen atoms in their structure and exhibit diverse biological activities.

    Nicotinic acid derivatives: Compounds like niacin and its analogs share structural similarities and have various therapeutic applications.

The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-thiomorpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDQPXGIOUXMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiomorpholinonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Thiomorpholinonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Thiomorpholinonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Thiomorpholinonicotinic acid
Reactant of Route 5
2-Thiomorpholinonicotinic acid
Reactant of Route 6
2-Thiomorpholinonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.